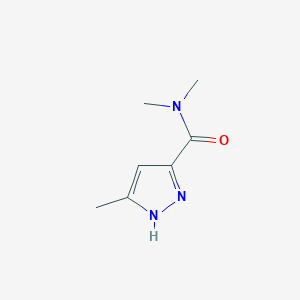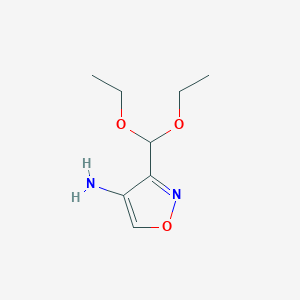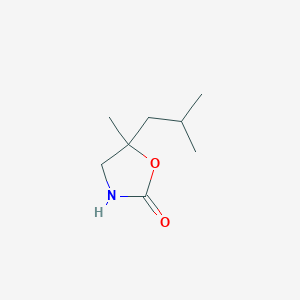
2-Benzyl-4-((dimethylamino)methylene)oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-4-((dimethylamino)methylene)oxazol-5(4H)-one is a heterocyclic compound that features an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-((dimethylamino)methylene)oxazol-5(4H)-one typically involves the reaction of benzylamine with dimethylformamide dimethyl acetal, followed by cyclization with an appropriate reagent to form the oxazole ring. The reaction conditions often include heating and the use of solvents such as ethanol or pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-((dimethylamino)methylene)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Benzyl-4-((dimethylamino)methylene)oxazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a probe in biological assays due to its fluorescent properties.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-4-((dimethylamino)methylene)oxazol-5(4H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and are often the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-4-methyleneoxazol-5(4H)-one: Similar structure but lacks the dimethylamino group.
4-((Dimethylamino)methylene)oxazol-5(4H)-one: Similar structure but lacks the benzyl group.
Uniqueness
2-Benzyl-4-((dimethylamino)methylene)oxazol-5(4H)-one is unique due to the presence of both the benzyl and dimethylamino groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications where these functional groups are advantageous .
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
(4E)-2-benzyl-4-(dimethylaminomethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C13H14N2O2/c1-15(2)9-11-13(16)17-12(14-11)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3/b11-9+ |
InChI Key |
MYFBXCSWQRUNNB-PKNBQFBNSA-N |
Isomeric SMILES |
CN(C)/C=C/1\C(=O)OC(=N1)CC2=CC=CC=C2 |
Canonical SMILES |
CN(C)C=C1C(=O)OC(=N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-Quinolinamine, N-[4-[4-[bis(2-chloroethyl)amino]phenoxy]phenyl]-](/img/structure/B12877608.png)
![N-(2H-Benzo[b][1,4]oxazin-3-yl)-5-nitrofuran-2-carbohydrazide](/img/structure/B12877616.png)
![2-(Carboxy(hydroxy)methyl)-4-chlorobenzo[d]oxazole](/img/structure/B12877618.png)
![2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-ol](/img/structure/B12877633.png)

![2-(Cyanomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12877641.png)

